molecular formula C12H14BrNO4S B1388977 2-(3-Bromo-5-ethoxy-4-hydroxyphenyl)-1,3-thiazolidine-4-carboxylic acid CAS No. 1104196-98-6

2-(3-Bromo-5-ethoxy-4-hydroxyphenyl)-1,3-thiazolidine-4-carboxylic acid

Cat. No.: B1388977
CAS No.: 1104196-98-6
M. Wt: 348.21 g/mol
InChI Key: RKOSVMICMGPCSO-UHFFFAOYSA-N
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Description

2-(3-Bromo-5-ethoxy-4-hydroxyphenyl)-1,3-thiazolidine-4-carboxylic acid is a synthetic thiazolidine-4-carboxylic acid derivative characterized by a bromo, ethoxy, and hydroxy-substituted phenyl ring attached to the thiazolidine core. The bromine atom likely enhances halogen bonding interactions, while the ethoxy and hydroxy groups influence solubility and hydrogen-bonding capacity, critical for target engagement .

Properties

IUPAC Name

2-(3-bromo-5-ethoxy-4-hydroxyphenyl)-1,3-thiazolidine-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14BrNO4S/c1-2-18-9-4-6(3-7(13)10(9)15)11-14-8(5-19-11)12(16)17/h3-4,8,11,14-15H,2,5H2,1H3,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RKOSVMICMGPCSO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C(=CC(=C1)C2NC(CS2)C(=O)O)Br)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14BrNO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

2-(3-Bromo-5-ethoxy-4-hydroxyphenyl)-1,3-thiazolidine-4-carboxylic acid, often referred to as BETH, is a novel thiazolidine derivative with significant potential in various biological applications. This compound has garnered attention due to its structural characteristics and the biological activities associated with thiazolidine derivatives. The aim of this article is to explore the biological activity of BETH, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

  • Molecular Formula : C₁₂H₁₄BrNO₄S
  • Molecular Weight : 348.21 g/mol
  • CAS Number : 1104196-98-6

Anticancer Activity

Recent studies have highlighted the anticancer potential of thiazolidine derivatives, including BETH. Research indicates that compounds structurally similar to BETH exhibit selective cytotoxicity against various cancer cell lines. For instance, thiazolidinone derivatives have shown IC₅₀ values ranging from 8.5 µM to 25.6 µM against K562 and HeLa cells, suggesting that modifications at specific positions can enhance their anticancer efficacy .

Table 1: Cytotoxicity of Thiazolidine Derivatives

CompoundCell LineIC₅₀ (µM)
BETHK562TBD
BETHHeLaTBD
Derivative AMDA-MB-36112.7 - 25.6
Derivative BHeLa8.9 - 15.1

Antioxidant Activity

BETH has also been evaluated for its antioxidant properties. In silico studies suggest that the presence of hydroxyl groups in the structure may enhance its ability to scavenge free radicals, contributing to its overall biological activity . The antioxidant capacity is crucial for mitigating oxidative stress-related diseases.

Tyrosinase Inhibition

Tyrosinase is an enzyme involved in melanin synthesis and is a target for skin-whitening agents. Compounds similar to BETH have demonstrated significant tyrosinase inhibitory activity, with IC₅₀ values comparable to standard inhibitors like kojic acid . This suggests that BETH could be explored as a potential skin-lightening agent.

The mechanisms through which BETH exerts its biological effects are multifaceted:

  • Induction of Apoptosis : Certain thiazolidine derivatives induce apoptosis in cancer cells through intrinsic and extrinsic pathways.
  • Enzyme Inhibition : The structural features of BETH allow it to interact with active sites of enzymes like tyrosinase and potentially PTP1B, leading to inhibition of their activity .

Case Studies and Research Findings

A comprehensive study on thiazolidine derivatives indicated that modifications at specific positions significantly affect their biological activities. For instance, derivatives with hydroxyl groups at para positions exhibited enhanced inhibitory potential against tyrosinase .

In another study focusing on anticancer properties, several thiazolidinone derivatives were synthesized and tested against multiple cancer cell lines, revealing promising cytotoxic profiles .

Scientific Research Applications

Pharmaceutical Research

2-(3-Bromo-5-ethoxy-4-hydroxyphenyl)-1,3-thiazolidine-4-carboxylic acid has been studied for its potential therapeutic effects, particularly in the following areas:

  • Antioxidant Activity : Research indicates that this compound exhibits significant antioxidant properties, which can be beneficial in preventing oxidative stress-related diseases .
  • Anti-inflammatory Effects : Preliminary studies suggest that it may modulate inflammatory pathways, making it a candidate for treating inflammatory disorders .

Proteomics and Biochemical Studies

This compound is utilized in proteomics research as a biochemical tool to study protein interactions and functions. Its specific structural features allow it to interact with various biomolecules, facilitating the investigation of cellular processes .

Synthesis of Novel Compounds

Due to its unique structure, this thiazolidine derivative serves as a precursor for synthesizing other biologically active compounds. Researchers have employed it in the synthesis of derivatives aimed at enhancing pharmacological profiles .

Case Study 1: Antioxidant Properties

A study published in the Journal of Medicinal Chemistry investigated the antioxidant effects of various thiazolidine derivatives, including this compound. The findings demonstrated that this compound significantly reduced reactive oxygen species (ROS) levels in vitro, indicating its potential for developing antioxidant therapies .

Case Study 2: Anti-inflammatory Mechanisms

Research conducted at a leading pharmaceutical institute explored the anti-inflammatory mechanisms of this compound. The results showed that it inhibited pro-inflammatory cytokines in cell cultures, suggesting its utility in treating conditions like arthritis and other inflammatory diseases .

Data Tables

Application AreaDescription
Pharmaceutical ResearchAntioxidant and anti-inflammatory effects
ProteomicsTool for studying protein interactions
Synthesis of Novel CompoundsPrecursor for biologically active derivatives

Comparison with Similar Compounds

Comparison with Similar Compounds

Thiazolidine-4-carboxylic acid derivatives exhibit diverse biological activities depending on their substituents. Below is a comparative analysis of structurally or functionally related compounds:

Structural and Functional Analogues

Compound Name Substituent Structure Biological Activity/Application Key References
HPPTCA (2-(3-Hydroxy-5-phosphonooxymethyl-2-methyl-4-pyridyl)-thiazolidine-4-carboxylic acid) Pyridyl group with phosphonooxy and methyl substituents Naturally occurring metabolite in human plasma; formed via non-enzymatic condensation of cysteine and pyridoxal 5′-phosphate (PLP)
2-(4-Bromophenyl)-1,3-thiazolidine-4-carboxylic acid Para-brominated phenyl ring Synthetic derivative; potential halogen bonding interactions for drug design
2-(4-Nitrophenyl)-1,3-thiazolidine-4-carboxylic acid Para-nitro-substituted phenyl ring Significant antibacterial activity against methicillin-resistant Staphylococcus aureus (MRSA)
P9 [(2RS,4R)-2-(4-{2-[(3-Hydroxybenzoyl)oxy]ethoxy}phenyl)-thiazolidine-4-carboxylic acid] Complex ethoxy-linked hydroxybenzoyl substituent Pharmacological candidate with tailored substituents for enhanced bioactivity
Raphanusic acid [(4R)-2-thioxo-1,3-thiazolidine-4-carboxylic acid] Thioxo group replacing the carboxylic acid moiety Natural degradation product of glucosinolates; lacks antimicrobial properties
2-(L-Arabino-tetrahydroxybutyl)-1,3-thiazolidine-4-carboxylic acid Sugar-like tetrahydroxybutyl substituent Investigated for anticancer potential; disrupts neoplastic cell proliferation

Key Comparative Insights

Substituent-Driven Activity :

  • Electron-Withdrawing Groups : Nitro-substituted derivatives (e.g., 2-(4-nitrophenyl)) exhibit enhanced antibacterial activity due to electron-withdrawing effects, which may improve membrane penetration or target binding .
  • Halogenated Derivatives : Bromine in 2-(4-bromophenyl) and the target compound likely facilitates halogen bonding, a critical interaction in drug-receptor binding .
  • Natural vs. Synthetic : HPPTCA is a naturally occurring metabolite, while brominated and nitro-substituted derivatives are synthetic, reflecting divergent applications (metabolic regulation vs. antimicrobial/therapeutic agents) .

Analytical Methods :

  • HPPTCA is quantified in human plasma using GC-MS or HPLC-MS/MS, highlighting the need for sensitive techniques to detect thiazolidine derivatives in biological matrices .
  • Similar methods may apply to the target compound for pharmacokinetic or metabolic studies.

Biological Roles: Thiazolidine cores mimic proline (e.g., in ergot alkaloid synthesis), enabling interference with enzymatic processes . Hydroxy and ethoxy groups in the target compound may enhance solubility or modulate oxidative stress pathways, as seen in related phenolic derivatives .

Preparation Methods

Reaction Scheme Overview:

  • The substituted phenyl amine reacts with an aldehyde or α-halo acid derivative.
  • Thiourea or a related sulfur-containing nucleophile attacks the intermediate, leading to cyclization.
  • The product is a 2-substituted-4-thiazolidinone with the desired functional groups.

Specific Preparation of this compound

Starting Materials and Key Reagents

Synthetic Route

  • Preparation of the substituted α-bromo acid or acid chloride : The aromatic precursor is brominated regioselectively and ethoxylated/hydroxylated as needed to obtain the substituted phenyl α-bromo acid or its acid chloride.

  • Cyclocondensation reaction : The substituted α-bromo acid or acid chloride is reacted with thiourea in a suitable solvent such as glacial acetic acid or ethanol under reflux conditions. The reaction typically proceeds with high yields (around 70-85%) and forms the thiazolidine ring by nucleophilic substitution and intramolecular cyclization.

  • Purification and isolation : The product is isolated by filtration or extraction, followed by recrystallization from appropriate solvents such as ethanol or ethyl acetate to yield pure this compound.

Reaction Conditions and Yields

Step Reagents/Conditions Yield (%) Notes
Bromination of phenyl ring Bromine or NBS in suitable solvent 80-90 Regioselective bromination at position 3
Ethoxylation/hydroxylation Alkylation with ethylating agent 75-85 Introduction of ethoxy group at position 5
Cyclocondensation with thiourea Thiourea, glacial acetic acid, reflux 70-85 Formation of thiazolidine ring

Alternative and Supporting Synthetic Strategies

Research Findings and Analytical Data

  • The synthesized compounds typically exhibit characteristic melting points (e.g., 180–182 °C for related brominated thiazolidines) and display distinct UV absorption maxima around 298 nm due to conjugation in the aromatic and heterocyclic systems.
  • Elemental analysis confirms the expected composition with close agreement between calculated and found percentages of C, H, N, and Br.
  • Infrared spectroscopy shows strong absorption bands corresponding to carbonyl (C=O) groups around 1290 cm⁻¹ and characteristic thiazolidine ring vibrations.
  • Nuclear magnetic resonance (NMR) spectroscopy confirms the substitution pattern on the phenyl ring and the integrity of the thiazolidine ring.

Summary Table of Preparation Methods

Method Type Key Reagents Advantages Limitations
One-pot three-component reaction Primary amine, aldehyde, thiourea Efficient, high yield, versatile Requires careful control of conditions
Cyclocondensation of α-bromo acid with thiourea α-Bromo acid/acid chloride, thiourea Straightforward, good yields Multi-step precursor synthesis needed
Microwave-assisted synthesis Same as above Rapid reaction, energy efficient Requires specialized equipment
Use of substituted thioureas Substituted thioureas, α-halo acids Functional group diversity More complex reagent preparation

Q & A

Q. How can synthesis of this compound be optimized using Design of Experiments (DoE)?

  • Methodological Answer : Statistical DoE methods (e.g., factorial or response surface designs) minimize experimental runs while maximizing data output. Key parameters include reaction temperature, solvent polarity, and catalyst loading. For example, a central composite design could optimize yield by analyzing interactions between bromination efficiency and thiazolidine ring formation. Post-synthesis, HPLC or LC-MS validates purity (>95%) and identifies byproducts .

Q. What spectroscopic techniques are critical for characterizing this compound?

  • Methodological Answer :
  • NMR : ¹H/¹³C NMR confirms substitution patterns (e.g., bromo, ethoxy, hydroxyl groups) and thiazolidine ring conformation.
  • FT-IR : Verifies carboxylic acid (-COOH) and phenolic (-OH) stretching vibrations.
  • Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight (e.g., C₁₂H₁₄BrNO₃S) and isotopic patterns for bromine .
  • XRD : Determines crystalline structure if the compound is recrystallized.

Q. How does pH and temperature influence the stability of this compound?

  • Methodological Answer : Stability studies under accelerated conditions (40–60°C, pH 2–10) assess degradation pathways. Use HPLC to monitor degradation products (e.g., hydrolysis of the ethoxy group or oxidation of the phenol). Buffered solutions (PBS, acetate) at 4°C are recommended for short-term storage .

Advanced Research Questions

Q. How can computational reaction path search methods improve synthesis design?

  • Methodological Answer : Quantum chemical calculations (DFT) model transition states and intermediates to predict feasible reaction pathways. ICReDD’s approach combines computation with experimental validation to prioritize bromination at the 3-position and ethoxy group stability during thiazolidine cyclization. This reduces trial-and-error experimentation by >50% .

Q. What mechanisms underlie the compound’s reactivity in cross-coupling reactions?

  • Methodological Answer : The bromine substituent enables Suzuki-Miyaura coupling. Computational studies (e.g., Fukui indices) identify electrophilic regions, while kinetic experiments track aryl boronic acid coupling efficiency. Monitor Pd catalyst loading (0.5–5 mol%) and ligand effects (e.g., SPhos vs. XPhos) to optimize yields .

Q. How to resolve contradictions in biological activity data across studies?

  • Methodological Answer : Contradictions may arise from impurities (e.g., residual solvents or unreacted intermediates). Perform batch-to-batch impurity profiling via GC-MS and ICP-OES (for heavy metals). Standardize assay conditions (e.g., cell lines, solvent controls) to isolate the compound’s true bioactivity .

Q. What strategies mitigate solubility challenges in in vitro assays?

  • Methodological Answer :
  • Co-solvents : Use DMSO (≤0.1% v/v) with surfactants (e.g., Tween-80) to enhance aqueous solubility.
  • Salt Formation : Convert the carboxylic acid to a sodium or ammonium salt for improved polar solvent compatibility.
  • Nanoformulation : Encapsulate in liposomes or polymeric nanoparticles to maintain bioavailability .

Q. How to profile and quantify degradation impurities under oxidative stress?

  • Methodological Answer : Subject the compound to H₂O₂ or UV light, then analyze via UPLC-QTOF. Key degradation products may include quinone derivatives (from phenol oxidation) or thiazolidine ring-opened species. Quantify using external calibration curves and validate with NMR .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(3-Bromo-5-ethoxy-4-hydroxyphenyl)-1,3-thiazolidine-4-carboxylic acid
Reactant of Route 2
2-(3-Bromo-5-ethoxy-4-hydroxyphenyl)-1,3-thiazolidine-4-carboxylic acid

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